Mavatrep Mavatrep Mavatrep has been used in trials studying the treatment of Osteoarthritis, Knee.
Brand Name: Vulcanchem
CAS No.: 956274-94-5
VCID: VC0534574
InChI: InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+
SMILES: CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O
Molecular Formula: C25H21F3N2O
Molecular Weight: 422.4 g/mol

Mavatrep

CAS No.: 956274-94-5

Cat. No.: VC0534574

Molecular Formula: C25H21F3N2O

Molecular Weight: 422.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mavatrep - 956274-94-5

Specification

CAS No. 956274-94-5
Molecular Formula C25H21F3N2O
Molecular Weight 422.4 g/mol
IUPAC Name 2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol
Standard InChI InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+
Standard InChI Key ORDHXXHTBUZRCN-NTEUORMPSA-N
Isomeric SMILES CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O
SMILES CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O
Canonical SMILES CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism of Action

TRPV1 Receptor Antagonism

Mavatrep binds competitively to the TRPV1 receptor, a ligand-gated ion channel expressed in peripheral and central pain pathways. TRPV1 activation by capsaicin, heat, or protons mediates nociceptive signaling, making it a target for analgesic development . By antagonizing TRPV1, mavatrep inhibits calcium influx, thereby reducing pain transduction. Preclinical studies in rats showed that mavatrep blocked capsaicin-induced flare responses, confirming target engagement . The compound’s affinity for TRPV1 is underscored by an IC50 of 4.6 nM, indicating potent receptor inhibition .

Chemical Structure and Synthesis

Clinical Efficacy in Osteoarthritis

Phase 1b Randomized Controlled Trial

A pivotal phase 1b study evaluated a single 50 mg dose of mavatrep against placebo and naproxen (500 mg twice daily) in 33 patients with knee osteoarthritis . The primary endpoint, pain reduction after stair-climbing (PASC), showed significant improvement with mavatrep versus placebo (4-hour SPID LSM difference: 1.5; p=0.005) . Secondary outcomes, including daily pain scores (NRS) and WOMAC subscales, further supported efficacy:

ParameterMavatrep (7-day mean)Naproxen (7-day mean)Placebo (7-day mean)
Pain NRS Score3.72 ± 1.8513.49 ± 1.5444.9 ± 1.413
WOMAC Pain (Day 7)p=0.041p=0.045
Rescue Medication Use4.2 ± 6.49 tablets2.8 ± 5.42 tablets6.3 ± 8.25 tablets

Mavatrep’s analgesic effect persisted for seven days post-dose, comparable to naproxen but with a distinct adverse event profile .

Pharmacokinetics and Formulation Development

Absorption and Elimination

Mavatrep exhibits rapid absorption (median Tmax: 1.5–6.5 hours) and multiexponential decline, with a prolonged half-life of 67–130 hours across ethnic groups . Nonrenal clearance predominates, with metabolites M2 and M3 accounting for >10% of systemic exposure . Population pharmacokinetic analyses revealed body weight as a key covariate, necessitating dose adjustments in Japanese cohorts to match Caucasian exposure .

Formulation Optimization

Early tablet formulations (A–C) faced stability challenges, prompting development of amorphous solid dispersions (D–E) . While formulation C (poloxamer 407-based) achieved 2–3-fold higher bioavailability than predecessors, formulations D and E (free base) offered comparable exposure with enhanced room-temperature stability . Food effects were negligible, supporting flexible dosing .

Future Directions and Implications

While mavatrep’s efficacy in osteoarthritis is promising, its utility may be limited by sensory side effects. Further studies should explore lower doses (e.g., 10–25 mg) to balance analgesia and tolerability . Patient education on thermal injury prevention is essential during treatment. Additionally, investigations into neuropathic pain and chronic inflammatory conditions could expand its therapeutic repertoire.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator